![molecular formula C14H13FN2O2S B4688390 N-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-2-thiophenecarboxamide](/img/structure/B4688390.png)
N-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-2-thiophenecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, starting with foundational structures and incorporating functional groups through various chemical processes. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors, showcasing a complex synthesis pathway involving fluorophenyl groups similar to the one (Schroeder et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds in this category is typically characterized using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. These methods reveal the arrangement of atoms within the molecule and the presence of specific functional groups, contributing to the compound's chemical behavior and properties. For example, water-mediated synthesis of related compounds has provided insights into their molecular structures through experimental and computational studies, highlighting their non-linear optical (NLO) properties and potential interactions with biological targets (Jayarajan et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving thiophene carboxamide derivatives often explore their potential as intermediates in the synthesis of biologically active molecules. These compounds can undergo various chemical reactions, including condensation, substitution, and cyclization, to produce structures with significant pharmacological activities. For instance, Schiff bases of similar thiophene derivatives have shown antimicrobial activities, indicating a wide range of chemical reactivity and potential applications (Bhattacharjee et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties can be influenced by the compound's molecular structure and the presence of specific functional groups. Polyamides derived from similar structures exhibit good solubility in organic solvents and high thermal stability, indicating the impact of molecular design on physical properties (Gutch et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals, stability under various conditions, and the ability to form complexes with metals or other organic compounds, are determined by the compound's functional groups and overall molecular architecture. Compounds with thiophene and carboxamide groups, similar to the compound of interest, have been explored for their potential as antimicrobial agents, demonstrating significant biological activity which reflects their chemical properties (Puthran et al., 2019).
Safety and Hazards
properties
IUPAC Name |
N-[3-(4-fluoroanilino)-3-oxopropyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c15-10-3-5-11(6-4-10)17-13(18)7-8-16-14(19)12-2-1-9-20-12/h1-6,9H,7-8H2,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIOYTQSBQNGLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCC(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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